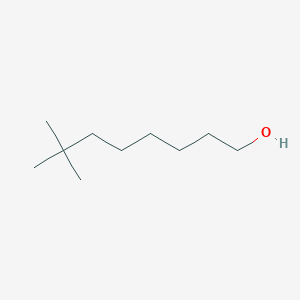
7,7-dimethyloctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyloctan-1-ol, also known as 3,7-Dimethyl-1-octanol, is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is also known by other names such as Citronellol, dihydro-; Dihydrocitronellol; and Geraniol tetrahydride . It is commonly used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyloctan-1-ol can be achieved through the hydrogenation of citronellol using a nickel-based catalyst supported on natural zeolite (Ni/ZAB). The catalyst is prepared by impregnating nickel onto natural zeolite. The hydrogenation reaction is carried out at an optimum temperature of 200°C and a pressure of 20 bar for 3 hours, resulting in a yield of approximately 51.97% .
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes, often utilizing advanced catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts and controlled reaction conditions ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 7,7-dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Formation of 7,7-Dimethyl-1-octanal.
Reduction: Formation of 7,7-Dimethyloctane.
Substitution: Formation of 7,7-Dimethyl-1-octyl halides.
Scientific Research Applications
7,7-dimethyloctan-1-ol has diverse applications in scientific research:
Chemistry: Used as a medium supplement in anaerobic enrichment cultures of Pseudomonas citronellolis.
Biology: Investigated for its role in microbial degradation of monoterpenes.
Medicine: Studied for its potential dermatologic and toxicologic properties as a fragrance ingredient.
Industry: Widely used in the fragrance industry due to its pleasant scent and stability.
Mechanism of Action
The mechanism of action of 7,7-dimethyloctan-1-ol involves its interaction with sensory receptors, particularly in the olfactory system. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response that is perceived as a pleasant scent. Additionally, its chemical properties enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Citronellol: A related compound with a similar structure but differing in the degree of hydrogenation.
Geraniol: Another related compound, known for its use in fragrances and flavorings.
Tetrahydrogeraniol: A fully hydrogenated form of geraniol, similar in structure to 7,7-dimethyloctan-1-ol.
Uniqueness: this compound is unique due to its specific hydrogenation level, which imparts distinct chemical and sensory properties. Its stability and pleasant scent make it a valuable compound in the fragrance industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7,7-dimethyloctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZXYQQFYLUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














